molecular formula C19H29N7O7 B12107542 2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane

2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane

Cat. No.: B12107542
M. Wt: 467.5 g/mol
InChI Key: IVNVJHOYUYZDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including amide, nitro, and amino groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane typically involves multi-step organic reactions. One common approach is to start with the appropriate amine and nitro compounds, followed by acylation and amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amide and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-amino-4-nitroanilino)ethanol: Shares similar functional groups and reactivity.

    N-(4-nitrophenyl)acetamide: Contains a nitro group and amide linkage.

    N-(2-acetamidopropanoyl)pentanediamide: Similar backbone structure with different substituents.

Uniqueness

2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNVJHOYUYZDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.